molecular formula C14H18N2O4 B055762 4-Amino-1-Cbz-piperidine-4-carboxylic acid CAS No. 115655-41-9

4-Amino-1-Cbz-piperidine-4-carboxylic acid

Cat. No.: B055762
CAS No.: 115655-41-9
M. Wt: 278.3 g/mol
InChI Key: IGBNRWWMKJGMLH-UHFFFAOYSA-N
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Description

4-Amino-1-Cbz-piperidine-4-carboxylic acid, commonly known as CBZ-PIP, is a synthetic organic compound used in scientific research and laboratory experiments. This compound is used in a variety of applications, ranging from drug discovery to materials science. CBZ-PIP has a wide range of properties, including high solubility in water, low toxicity, and stability at a range of temperatures. It is also an excellent substrate for enzymatic reactions, making it an ideal choice for biochemical studies.

Scientific Research Applications

1. Crystal Structure Analysis

4-Carboxypiperidinium 1-carboxycyclobutane-1-carboxylate, which includes a piperidine-4-carboxylic acid component, displays a hydrogen bond-assisted ionic ensemble. This structure is significant in crystallography for its intricate hydrogen-bond network, revealing insights into intermolecular interactions and molecular packing in crystals (Belandria et al., 2012).

2. Molecular Structure and Hydrogen Bonding

Studies on zwitterionic 4-piperidinecarboxylic acid monohydrate, which is closely related to 4-Amino-1-Cbz-piperidine-4-carboxylic acid, have provided valuable information on molecular structure and hydrogen bonding. These findings are crucial for understanding the three-dimensional assembly of hydrogen bonds in molecular systems (Delgado et al., 2001).

Safety and Hazards

The compound is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . The hazard statements for the compound include H226 - H314 . The precautionary statements include P210 - P233 - P240 - P280 - P303 + P361 + P353 - P305 + P351 + P338 .

Properties

IUPAC Name

4-amino-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c15-14(12(17)18)6-8-16(9-7-14)13(19)20-10-11-4-2-1-3-5-11/h1-5H,6-10,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBNRWWMKJGMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561423
Record name 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115655-41-9
Record name 4-Amino-1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 115655-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-amino-4-carboxy-piperidine hydrobromide ([P. Jacobsen, K. Schaumburg, P. Krogsgaard-Larsen, Acta. Chem. Scandinavica B34, 319-326 (1980)]; 2.25 g, 10 mmoles) was dissolved in a solution of 18 ml potassium dihydrogen phosphate buffer (0.05 Molar potassium dihydrogen phosphate in 1N aqueous sodium hydroxide) and 6 ml of water. The solution was chilled with an ice-bath over an hour period during which solutions of carbobenzyloxy chloride (1.57 ml, 11 mmoles) in 3.0 ml of toluene and aqueous 1N sodium hydroxide were simultaneously added dropwise so as to maintain a pH of 7.0. The mixture was then stirred for one hour at 5° C., and for four additional hours at ambient temperature. The precipitate formed during the reaction was filtered and the filter cake washed with 3 (30 ml) portions of diethyl ether. The amorphous colorless solid was dried in vacuo affording 1.4 g of the title compound (50% yield). 1Hnmr (60 mHz; CF 3 CO2D) delta 2.0-2.7 (4H, broad m), 3.5-4.5 (4H, broad m), 5.28 (2H, s), 7.4 (5H, s).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
potassium dihydrogen phosphate
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
50%

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